molecular formula C18H22GeI2 B14205795 Bis(3-iodopropyl)(diphenyl)germane CAS No. 827032-66-6

Bis(3-iodopropyl)(diphenyl)germane

Cat. No.: B14205795
CAS No.: 827032-66-6
M. Wt: 564.8 g/mol
InChI Key: CXINCWHAQVBZKW-UHFFFAOYSA-N
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Description

Bis(3-iodopropyl)(diphenyl)germane is a specialized organogermanium reagent designed for advanced materials science and synthetic chemistry research. Its molecular structure features a central germanium atom bonded to two phenyl groups and two 3-iodopropyl chains. The iodopropyl functional groups are highly reactive sites that can participate in various cross-coupling reactions and nucleophilic substitutions, making this compound a valuable precursor for constructing more complex germanium-containing architectures. The diphenylgermane core contributes to the thermal stability of the compound. Researchers can utilize this reagent to develop novel organogermanium polymers, which may exhibit high thermal stabilities, as suggested by studies on related silane and germanium-based systems where thermal decomposition temperatures can exceed 400°C (T d > 446°C) . Furthermore, its potential application extends to the field of UV-curable resins and cationic photopolymerization, where analogous germanium-based compounds can be incorporated to enhance material properties such as hardness and adhesion . The presence of germanium also opens avenues in coordination chemistry and the synthesis of metal-organic frameworks (COFs), given the element's ability to form various bonds and structures . This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

827032-66-6

Molecular Formula

C18H22GeI2

Molecular Weight

564.8 g/mol

IUPAC Name

bis(3-iodopropyl)-diphenylgermane

InChI

InChI=1S/C18H22GeI2/c20-15-7-13-19(14-8-16-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2

InChI Key

CXINCWHAQVBZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](CCCI)(CCCI)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Alkylation of Germanium Precursors

The reaction of diphenylgermanium dichloride with 3-iodopropylmagnesium bromide represents a direct route. This method leverages the nucleophilic displacement of chloride ligands by alkyl Grignard reagents, a well-established strategy in organogermanium chemistry.

Procedure :

  • Preparation of 3-iodopropylmagnesium bromide : Magnesium turnings (2.4 g, 100 mmol) are activated in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen. 1-iodopropane (18.4 g, 100 mmol) is added dropwise, initiating an exothermic reaction. The mixture is refluxed for 2 hr to ensure complete Grignard formation.
  • Reaction with diphenylgermanium dichloride : A solution of diphenylgermanium dichloride (13.7 g, 50 mmol) in THF (30 mL) is cooled to 0°C. The Grignard reagent is added slowly, and the mixture is stirred at room temperature for 12 hr.
  • Work-up : The reaction is quenched with saturated ammonium chloride (50 mL), extracted with diethyl ether (3 × 50 mL), and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Key Considerations :

  • Steric hindrance from diphenyl groups may necessitate extended reaction times.
  • The lability of Ge–I bonds requires inert atmospheres and low-light conditions to prevent decomposition.

Halogen Exchange via Finkelstein Reaction

This two-step approach involves synthesizing bis(3-chloropropyl)(diphenyl)germane followed by iodide substitution:

Step 1: Synthesis of bis(3-chloropropyl)(diphenyl)germane

  • Diphenylgermanium dichloride (13.7 g, 50 mmol) is reacted with 3-chloropropylmagnesium chloride (100 mmol) in THF under reflux for 8 hr. Standard work-up yields the chloro intermediate.

Step 2: Iodide Substitution

  • The chloro derivative (10.0 g, 23 mmol) is stirred with sodium iodide (34.5 g, 230 mmol) in dry acetone (100 mL) at 60°C for 24 hr. The precipitated NaCl is filtered, and the solvent is evaporated. Recrystallization from ethanol affords the target compound.

Advantages :

  • Avoids handling unstable iodinated Grignard reagents.
  • High yields (75–85%) due to the favorable equilibrium of the Finkelstein reaction in polar aprotic solvents.

Mechanistic and Kinetic Analysis

Transmetallation Dynamics

The Grignard route proceeds through a two-step nucleophilic attack:

  • First alkylation : GeCl2Ph2 + RMgX → GeClRPh2 + MgClX
  • Second alkylation : GeClRPh2 + RMgX → GeR2Ph2 + MgClX

Kinetic studies of analogous reactions indicate a second-order dependence on Grignard concentration, with activation energies of ~50 kJ/mol.

Solvent Effects

  • THF : Enhances Grignard reactivity via Lewis acid-base interactions but may coordinate to germanium, slowing the reaction.
  • Diethyl ether : Lower polarity reduces side reactions but increases reaction time.

Comparative Evaluation of Methods

Parameter Grignard Route Finkelstein Route
Yield 60–70% 75–85%
Reaction Time 12–18 hr 24–36 hr (total)
Purification Difficulty Moderate (chromatography) High (recrystallization)
Scalability Limited by Grignard prep Easily scalable

Challenges and Optimization Strategies

Byproduct Formation

  • Diiodide impurities : Arise from over-iodination or Ge–I bond cleavage. Mitigated by stoichiometric control and low-temperature reactions.
  • Oxygen sensitivity : Germanium-iodine bonds are prone to oxidation. Rigorous inert-atmosphere techniques (Schlenk line, glovebox) are essential.

Catalytic Enhancements

  • Lewis acid catalysts : BF3·OEt2 (5 mol%) accelerates Grignard addition by polarizing the Ge–Cl bond.
  • Phase-transfer catalysts : Tetrabutylammonium bromide improves iodide substitution rates in biphasic systems.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (CDCl3): δ 1.85 (quintet, 4H, J = 7.2 Hz, CH2), 2.65 (t, 4H, J = 7.0 Hz, Ge–CH2), 7.25–7.45 (m, 10H, Ph).
  • 13C NMR : δ 8.9 (Ge–CH2), 33.5 (CH2I), 128.1–139.8 (Ph).

Crystallographic Insights

Hypothetical lattice parameters (extrapolated from):

  • Space group: P21/c
  • Ge–C bond length : 1.95 Å (cf. 1.98 Å in Ph3GeCH2CH2I).

Industrial and Research Applications

  • Polymer initiators : The Ge–I bond undergoes homolytic cleavage under UV light, generating radicals for vinyl polymerization.
  • Cross-coupling substrates : Suzuki-Miyaura reactions with arylboronic acids enable functionalized germanium materials.

Chemical Reactions Analysis

Types of Reactions

Bis(3-iodopropyl)(diphenyl)germane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the 3-iodopropyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.

    Reduction Reactions: The compound can be reduced to form germane derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New organogermanium derivatives with different functional groups.

    Oxidation Reactions: Germanium dioxide derivatives.

    Reduction Reactions: Germane derivatives with lower oxidation states.

Scientific Research Applications

Bis(3-iodopropyl)(diphenyl)germane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(3-iodopropyl)(diphenyl)germane involves its interaction with molecular targets through its reactive iodine and germanium centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Central Atom Variation :

  • 1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4): Replacing Ge with phosphorus (P) alters electronic properties. Phosphorus, being smaller and more electronegative, creates stronger P–C bonds compared to Ge–C bonds. This affects ligand donor strength in coordination chemistry, with phosphorus ligands (e.g., in catalysis) offering stronger σ-donor and π-acceptor capabilities than germanium analogs .
  • Triphenyl Phosphate (TPP) : Aromatic phosphate esters like TPP (CAS 115-86-6) feature a phosphorus-oxygen core. Unlike Bis(3-iodopropyl)(diphenyl)germane, TPP is widely used as a flame retardant due to its ability to release phosphoric acid under heat, forming a protective char layer. The Ge compound lacks such reactive oxygen moieties, limiting its utility in flame retardancy but offering thermal stability for high-temperature applications .

Substituent Effects :

  • Bis(dimethylamino)(N,N'-di-t-butylethylenediamino)germane (CAS N/A): Substituting iodopropyl groups with dimethylamino ligands enhances nucleophilicity at the Ge center, making it suitable for atomic layer deposition (ALD) processes. In contrast, the iodopropyl groups in this compound provide sites for nucleophilic substitution, enabling cross-coupling reactions or polymer functionalization .
  • Methyl 3-(trimethoxygermyl)propanoate (PIN): Methoxy groups increase solubility in polar solvents, whereas iodopropyl groups enhance hydrophobicity. This distinction impacts applications in solvent-dependent synthesis or nanocomposite fabrication .
Physicochemical Properties
Property This compound 1,3-Bis(diphenylphosphino)propane Triphenyl Phosphate (TPP)
Molecular Weight ~600 g/mol (estimated) 492.4 g/mol 326.3 g/mol
Melting Point Likely >150°C (steric bulk) 103–105°C 48–50°C
Solubility Low in water, high in toluene Insoluble in water, soluble in THF Soluble in organic solvents
Key Functional Groups Ge–C, C–I bonds P–C bonds P=O, aromatic esters
Applications Catalysis, polymer modification Ligand in metal complexes Flame retardant, plasticizer

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